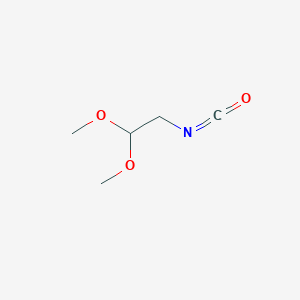

2-Isocyanato-1,1-dimethoxyethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds such as 1,2-dimethoxyethane and various polyurethane materials highlights the diverse methodologies employed in producing isocyanate derivatives and related polymers. For example, green synthesis techniques have been developed for creating isocyanate-free polyurethanes, which could be related to the synthesis pathway of 2-Isocyanato-1,1-dimethoxyethane by analogy (Saputra et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Isocyanato-1,1-dimethoxyethane, such as 1,2-dimethoxyethane, has been studied extensively. For example, the crystal and molecular structure of 1,2-dimethoxyethane provides insights into the conformational preferences and intermolecular interactions of such molecules, which are crucial for understanding the reactivity and properties of isocyanate derivatives (Yokoyama et al., 1996).

Chemical Reactions and Properties

Isocyanates, including 2-Isocyanato-1,1-dimethoxyethane, are highly reactive towards nucleophiles such as alcohols and amines, facilitating the production of urethanes and ureas. This reactivity underpins the synthesis of polyurethanes and other polymers with diverse properties. Studies on the reactivity and polymerization processes of isocyanate compounds offer insights into the mechanisms and conditions optimal for producing desired polymeric materials (Neumann et al., 2002).

Physical Properties Analysis

The physical properties of isocyanate-derived materials can vary widely depending on the specific structure and composition of the polymer. For instance, the study of the conformation and dynamics of dimethoxyethane derivatives in different solvents reveals how molecular interactions influence properties such as solubility and diffusion, which are directly relevant to the behavior of 2-Isocyanato-1,1-dimethoxyethane in various environments (Hezaveh et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-Isocyanato-1,1-dimethoxyethane, such as its reactivity profile and stability, can be inferred from studies on similar isocyanate compounds and their reactions. For example, the dimerization of isocyanates under various conditions provides insight into potential side reactions and stability issues relevant to the use and handling of 2-Isocyanato-1,1-dimethoxyethane (Boros et al., 2018).

Wissenschaftliche Forschungsanwendungen

Etherification of Biomass-Derived Hydroxyl Compounds

1,2-Dimethoxyethane, closely related to 2-Isocyanato-1,1-dimethoxyethane, has been explored as an etherification agent for biomass-derived hydroxyl compounds. The use of H3PW12O40 catalyst has shown promising results in the synthesis of methyl ethers like isosorbide methyl ethers (Che, Lu, Si, & Xu, 2015).

Synthesis of Intermediates for Pomeranz‐Fritsch Reaction

The compound's reaction with sodium azide and subsequent treatment with triphenylphosphine and other chemicals, like isocyanates, results in the formation of various intermediates useful in the Pomeranz-Fritsch reaction. This is significant for the synthesis of compounds such as dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals (Katritzky, Yang, & Cundy, 1994).

Nonisocyanate Polyurethane (NIPU) Synthesis

Research has explored the solvent- and catalyst-free synthesis of nonisocyanate polyurethane (NIPU), where 2-Isocyanato-1,1-dimethoxyethane derivatives could play a role. This approach emphasizes environmental sustainability and could revolutionize polyurethane applications, aligning with the concept of sustainable development (He, Xu, Wan, Bo, & Yan, 2019).

Hydrogen Bonding in Aqueous Solutions

Studies on 1,2-dimethoxyethane, a close relative of 2-Isocyanato-1,1-dimethoxyethane, have shown unique hydrogen bonding behavior in concentrated aqueous solutions. This has implications for understanding the hydration structure in such solutions (Nickolov, Goutev, & Matsuura, 2001).

Lossen Reaction and Polymer Synthesis

The Lossen reaction, involving latent isocyanates, is another area where 2-Isocyanato-1,1-dimethoxyethane derivatives could be relevant. This reaction is integral to the synthesis of polymers and agrochemicals, demonstrating the versatility of isocyanates in industrial applications (Ghosh, 2017).

Electrolytes in Supercapacitors

The addition of 1,2-dimethoxyethane to electrolytes like EMImTFSI has been studied for enhancing the performance of supercapacitors. This research shows potential for improving the conductivity and power density in supercapacitor devices (Jänes, Eskusson, Thomberg, Romann, & Lust, 2016).

Lithium Metal Battery Applications

Research has demonstrated that variations of 1,2-dimethoxyethane, like 2-Isocyanato-1,1-dimethoxyethane, can be beneficial in lithium metal batteries. These variations help improve the cyclability and stability of high-voltage lithium metal batteries (Chen et al., 2021).

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isocyanato-1,1-dimethoxyethane . For instance, the presence of compounds with active hydrogen atoms in the environment could react with the isocyanate group, potentially affecting its stability and reactivity.

Eigenschaften

IUPAC Name |

2-isocyanato-1,1-dimethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLRDVPREJSWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1,1-dimethoxyethane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)